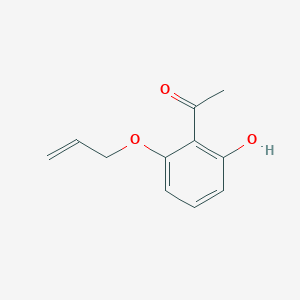

2'-(Allyloxy)-6'-hydroxyacetophenone

Description

Overview of Phenolic Ketones as Versatile Synthetic Intermediates

Phenolic ketones, characterized by a ketone functional group attached to a phenolic ring, are highly valuable as raw materials and intermediates in organic synthesis. mdpi.com Their utility spans the production of pharmaceuticals, fragrances, and agrochemicals. mdpi.comresearchgate.net The presence of both a hydroxyl group and a carbonyl group on the aromatic ring allows for a wide array of reactions, making them foundational building blocks for more complex molecules. biomedres.us

These compounds can be derived from phenols through various methods, including transition metal-free protocols that allow for Csp²-O bond cleavage to introduce the ketone functionality. biomedres.us α-Hydroxy ketones, also known as acyloins, are a specific subset that serve as attractive building blocks for fine chemicals and pharmaceuticals. nih.gov For instance, 2-hydroxyacetophenone (B1195853) is a precursor for synthesizing chalcones, which are well-established intermediates in the synthesis of various heterocyclic compounds. innovareacademics.in The versatility of phenolic ketones is a cornerstone of modern synthetic chemistry, enabling the construction of diverse molecular architectures.

| Phenolic Ketone Class | Application / Intermediate For | Reference |

|---|---|---|

| General Phenolic Ketones | Raw material for synthetic fragrances and medicine | mdpi.com |

| Hydroxy-substituted Acetophenones | Precursors for chalcones and flavonoids | innovareacademics.in |

| α-Hydroxy Ketones (Acyloins) | Building blocks for fine chemicals and pharmaceuticals | nih.gov |

| Substituted Acetophenones | Scaffolds for bioactive compounds (e.g., antibacterials, agrochemicals) | researchgate.netuta.edu |

Significance of Allyloxy and Hydroxyl Groups in Chemical Design

The functionality of a molecule is largely dictated by its constituent groups, and the allyloxy and hydroxyl moieties are particularly significant in synthetic design due to their distinct reactivity.

The hydroxyl group is one of the most common functional groups in organic chemistry and is frequently found in biologically important molecules. escholarship.org Its high reactivity makes it a versatile handle for transformations, but this also necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. google.com A good protecting group must be easy to install, stable under specific reaction conditions, and readily removed when no longer needed. mdpi.com In medicinal chemistry, hydroxyl groups can be crucial for molecular recognition and binding affinity; however, their high polarity can also introduce challenges related to desolvation penalties. escholarship.org

The allyloxy group (an allyl group attached to an ether oxygen) is also a highly reactive and synthetically useful functionality. Compounds containing both allyloxy and hydroxyl groups, known as allyloxyalcohols, are valuable intermediates for creating a wide variety of hybrid systems. organic-chemistry.org The allyl group's double bond can participate in numerous transformations, including thiol-ene "click chemistry," epoxidation, and oxidation. organic-chemistry.org A cornerstone reaction of aryl allyl ethers is the Claisen rearrangement, a uta.eduuta.edu-sigmatropic rearrangement that occurs upon heating. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon bond formation, as it intramolecularly transfers the allyl group from the oxygen atom to an ortho position on the aromatic ring, thereby creating a more complex C-allylated phenolic structure. nih.gov

Contextual Importance of 2'-(Allyloxy)-6'-hydroxyacetophenone in Organic Chemistry

This compound holds its importance in organic chemistry primarily as a tailored synthetic intermediate. It is typically prepared via the selective alkylation of one hydroxyl group of its parent compound, 2',6'-dihydroxyacetophenone (B134842), using an allyl halide in the presence of a base. mdpi.com The strategic introduction of the allyloxy group while retaining a free hydroxyl group unlocks specific and valuable reaction pathways.

The significance of this compound is demonstrated through two primary types of transformations:

Claisen-Schmidt Condensation: The ketone functionality of the acetophenone (B1666503) core can readily undergo base-catalyzed condensation with aromatic aldehydes. mdpi.cominnovareacademics.in This reaction yields chalcones, which are α,β-unsaturated ketones that serve as crucial precursors for the synthesis of flavonoids, a large class of naturally occurring and biologically active compounds. innovareacademics.inchemicalbook.com For example, this compound can be condensed with benzaldehyde (B42025) to form (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one, an allyloxy-substituted chalcone (B49325). mdpi.com

Claisen Rearrangement: As an aryl allyl ether, the compound is a prime substrate for the thermal Claisen rearrangement. masterorganicchemistry.comnih.gov Upon heating, the allyl group migrates from the ether oxygen to the ortho-position of the phenolic ring in a concerted, intramolecular process. nih.gov This rearrangement results in the formation of a C-allylated dihydroxyacetophenone, providing a direct method for introducing an allyl substituent onto the aromatic core, which can be further functionalized.

Through these pathways, this compound acts as a key bridge, starting from a simple dihydroxylated phenol (B47542) and leading to complex heterocyclic systems like flavonoids or uniquely substituted aromatic structures.

Current Research Landscape and Emerging Areas

The current research landscape for substituted acetophenones is vibrant, with a strong focus on leveraging these scaffolds to develop new bioactive compounds and functional materials. Research has demonstrated that substituted acetophenone derivatives can exhibit significant antibacterial efficacy. uta.edu The synthesis of novel acetophenone derivatives is a central theme in pharmaceutical research, with studies exploring their potential as candidates for new drugs. uta.edu

In the field of agrochemicals, hydroxy-substituted acetophenones have been studied as models for developing new, sustainable pesticides, including fungicides and herbicides. researchgate.net Furthermore, acetophenone-based compounds are being explored for novel applications in materials science. For example, acetophenone-triazole hybrids have been synthesized and evaluated as potential eco-friendly antifouling agents to prevent biomass accumulation on marine surfaces. chemicalbook.com

In medicinal chemistry, the acetophenone framework is being incorporated into more complex drug designs. One study identified a 2-hydroxyacetophenone derivative as an effective linker in the design of a highly potent and selective liver X receptor (LXR) agonist for the potential treatment of atherosclerosis. These emerging areas highlight the enduring utility of the substituted acetophenone core as a versatile template for discovering molecules with valuable biological and material properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 699-83-2 | |

| Physical Description | Solid | |

| Melting Point | 155 - 156 °C |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-6-prop-2-enoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(13)11(10)8(2)12/h3-6,13H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAFVBIAAHXPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379445 | |

| Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23226-84-8 | |

| Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Allyloxy 6 Hydroxyacetophenone

Strategies for O-Allylation of Hydroxyacetophenones

The introduction of an allyl group onto a hydroxyacetophenone scaffold is typically achieved through O-allylation, a type of Williamson ether synthesis. The key challenge in synthesizing 2'-(Allyloxy)-6'-hydroxyacetophenone from its dihydroxy precursor lies in achieving regioselectivity, ensuring the allyl group attaches to the desired hydroxyl position.

Direct Alkylation Approaches Utilizing Allyl Halides

Direct alkylation is a common and straightforward method for forming the ether linkage. This reaction involves treating the parent phenol (B47542), in this case, 2',6'-dihydroxyacetophenone (B134842), with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the electrophilic allyl halide, displacing the halide and forming the allyl ether.

Commonly used bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or hydrides such as sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile (B52724) (CH₃CN), or N,N-dimethylformamide (DMF). nih.gov The choice of base and solvent can influence the reaction rate and yield. While effective for simple phenols, this direct approach can lead to a mixture of products (mono-allylated at either position and di-allylated) when multiple hydroxyl groups are present, necessitating a strategy for regiocontrol.

Regioselective Synthesis of Phenolic Ethers

Achieving regioselectivity in the allylation of 2',6'-dihydroxyacetophenone is crucial for the targeted synthesis of this compound. The inherent structural features of the acetophenone (B1666503) core provide a basis for this selectivity. The hydroxyl group at the 6'-position is ortho to the acetyl group, enabling it to form a strong intramolecular hydrogen bond with the carbonyl oxygen.

This hydrogen bonding significantly reduces the acidity and nucleophilicity of the 6'-hydroxyl group. Consequently, the 2'-hydroxyl group, which is not involved in such a strong hydrogen bond, is more readily deprotonated by a mild base. This difference in reactivity allows for the selective alkylation at the 2'-position. By carefully controlling the stoichiometry (using approximately one equivalent of the base and allyl halide), the reaction can be directed to favor the formation of this compound over the 6'-allylated or 2',6'-diallylated byproducts. Recent studies on the alkylation of 2,4-dihydroxyacetophenones have also highlighted the successful application of bases like cesium bicarbonate to achieve high regioselectivity for the 4-position, which is para to the acetyl group and less sterically hindered, further demonstrating that intramolecular forces are key to directing alkylation on polyhydroxylated systems. nih.govresearchgate.net

Synthesis of the Acetophenone Core and its Functionalization

The precursor molecule, 2',6'-dihydroxyacetophenone, is a substituted aromatic ketone. Its synthesis can be approached through several classic organic reactions, with the Fries rearrangement being one of the most effective methods for obtaining the desired ortho-hydroxy isomer.

Friedel-Crafts Acylation Methods

The Friedel-Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring. alfa-chemistry.comorganic-chemistry.org In principle, 2',6'-dihydroxyacetophenone could be synthesized by the direct acylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). sigmaaldrich.com

The reaction involves the formation of an electrophilic acylium ion, which then attacks the electron-rich resorcinol ring. sigmaaldrich.com However, the Friedel-Crafts acylation of resorcinol typically yields 2,4-dihydroxyacetophenone as the major product due to the directing effects of the hydroxyl groups, making this a less efficient route for obtaining the 2,6-isomer. google.com

Fries Rearrangement for Ortho-Hydroxyacetophenones

The Fries rearrangement is a more reliable method for preparing ortho-hydroxyacetophenones. ajchem-a.comresearchgate.net This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. ajchem-a.compw.live For the synthesis of 2',6'-dihydroxyacetophenone, the process begins with the acetylation of resorcinol to form resorcinol diacetate. This ester is then treated with a Lewis acid, typically aluminum chloride, which promotes the migration of an acetyl group from the ester oxygen to a carbon atom on the aromatic ring.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature. Generally, lower temperatures (below 60°C) favor the formation of the para-isomer (4-acyl phenol), while higher temperatures (above 160°C) favor the ortho-isomer (2-acyl phenol). pw.livegoogle.com This temperature dependence allows for the targeted synthesis of 2',6'-dihydroxyacetophenone by conducting the rearrangement at elevated temperatures. google.com A detailed procedure published in Organic Syntheses describes a multi-step route to 2,6-dihydroxyacetophenone that involves a Fries rearrangement as the key step, underscoring its utility. orgsyn.org

| Catalyst | Temperature | Primary Product | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Low (< 60°C) | Para-isomer | pw.live |

| Aluminum Chloride (AlCl₃) | High (> 160°C) | Ortho-isomer | pw.livegoogle.com |

| p-Toluene Sulfonic Acid (PTSA) | Solvent-free, 100°C | High conversion, up to 90% ortho-isomer | jocpr.com |

| Mechanochemical (Ball Mill/Extruder) | Varied | Isomer ratio can be manipulated | researchgate.net |

Alternative Synthetic Routes to Substituted Acetophenones

Beyond the classical methods, modern organic synthesis offers alternative pathways to functionalized acetophenones. One such "green chemistry" approach is the nickel-catalyzed Heck arylation of electron-rich olefins, like n-butyl vinyl ether, with various aryl bromides. researchgate.net This reaction provides a facile and effective method for preparing functionalized acetophenones with high regioselectivity. researchgate.net

Another specialized route involves the chemical transformation of other heterocyclic structures. For instance, substituted 1-methyl-3,4-dihydroisoquinolines can be converted into the corresponding 2-(2-acetamidoethyl)acetophenones, which are useful intermediates. orgsyn.org While not a direct route to 2',6'-dihydroxyacetophenone, these methods showcase the diverse strategies available for constructing substituted acetophenone cores, which can be further modified to achieve the desired substitution pattern. researchgate.netrasayanjournal.co.in

Convergent and Linear Synthetic Sequences

The construction of this compound can be approached through both linear and convergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency and flexibility.

A linear synthesis involves a step-by-step assembly of the molecule, where the product of one reaction becomes the starting material for the next. In the context of this compound, a plausible linear sequence commences with a commercially available precursor, 2',6'-dihydroxyacetophenone. This starting material undergoes a regioselective O-allylation to introduce the allyl ether moiety at one of the phenolic hydroxyl groups. This direct, one-step transformation is the most straightforward linear approach.

Linear Synthetic Approach:

Figure 1: A representative linear synthesis of this compound from 2',6'-dihydroxyacetophenone.

Convergent Synthetic Approach:

Figure 2: A representative convergent synthesis of this compound involving the coupling of two key fragments.

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule. | Simpler to plan and execute for less complex molecules. | Overall yield can be low for multi-step sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Can lead to higher overall yields for complex molecules. | May require more complex planning and synthesis of individual fragments. |

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of solvent-free conditions and catalytic methods, as well as innovative energy sources like sonochemistry.

Traditional Williamson ether synthesis, a common method for O-allylation, often employs volatile organic solvents and stoichiometric amounts of base, leading to significant waste generation. Green alternatives aim to mitigate these issues.

Solvent-Free Synthesis: The reaction of 2',6'-dihydroxyacetophenone with an allyl halide can be conducted under solvent-free conditions, often with microwave irradiation to accelerate the reaction. This approach eliminates the need for organic solvents, reducing environmental impact and simplifying product purification.

Catalytic Methods: The use of catalysts can enhance the efficiency and selectivity of the allylation reaction. Phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields. Furthermore, modern approaches are exploring the use of surfactants in aqueous media to create micelles that act as microreactors, promoting the reaction and allowing for the use of water as a solvent. researchgate.net High-temperature catalytic Williamson ether synthesis has also been developed, which allows the use of weaker alkylating agents and avoids the production of large amounts of salt byproducts. acs.org

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.

In the synthesis of this compound, ultrasound irradiation can be used to promote the O-allylation of 2',6'-dihydroxyacetophenone. This technique has been successfully applied in the synthesis of related 2'-hydroxy-chalcone derivatives, where the initial step involves the sonochemical allylation of a dihydroxyacetophenone. The use of ultrasound can lead to shorter reaction times, higher yields, and can often be performed under milder conditions than conventional heating methods. The combination of microwave and ultrasound assistance has also been shown to be an effective method for Williamson ether synthesis in the absence of phase-transfer catalysts. rsc.org

Optimization of Synthetic Pathways and Yield Enhancement

The optimization of the synthesis of this compound is critical for its practical application, focusing on maximizing the yield of the desired mono-allylated product while minimizing side reactions.

A primary challenge in the synthesis is achieving regioselectivity, as 2',6'-dihydroxyacetophenone possesses two hydroxyl groups that can undergo allylation. The formation of the diether byproduct, 2',6'-bis(allyloxy)acetophenone, and the unreacted starting material can complicate purification and lower the yield of the desired product.

Several strategies can be employed to enhance the yield of this compound:

Control of Stoichiometry: Careful control of the molar ratio of the allylating agent to the dihydroxyacetophenone is crucial. Using a slight excess of the dihydroxyacetophenone can favor mono-alkylation.

Choice of Base and Solvent: The selection of the base and solvent system can significantly influence the regioselectivity and reaction rate. For instance, the use of cesium bicarbonate in acetonitrile has been shown to be effective for the regioselective alkylation of other dihydroxyacetophenone derivatives. nih.govresearchgate.net

Reaction Temperature and Time: Optimizing the reaction temperature and duration is essential. Lower temperatures may favor the formation of the thermodynamically more stable product, while higher temperatures can increase the reaction rate but may also lead to the formation of more byproducts.

Use of Protecting Groups: Although it adds steps to the synthesis, a protecting group strategy can be employed to block one of the hydroxyl groups, allowing for the selective allylation of the other, followed by deprotection.

Below is a table summarizing key parameters that can be optimized for the synthesis:

| Parameter | Effect on Reaction | Optimization Strategy |

| Reactant Ratio | Influences the degree of alkylation (mono- vs. di-). | Use a slight excess of the dihydroxyacetophenone to favor mono-allylation. |

| Base | Affects the deprotonation of the phenolic hydroxyls. | Weaker bases or sterically hindered bases may improve selectivity. Cesium bicarbonate has shown promise in similar systems. nih.govresearchgate.net |

| Solvent | Can influence the solubility of reactants and the reaction rate. | Polar apathetic solvents like acetonitrile are often effective. Aqueous systems with surfactants are a green alternative. researchgate.net |

| Temperature | Impacts the reaction rate and selectivity. | Lower temperatures may improve selectivity, while higher temperatures increase the rate. An optimal balance is needed. |

| Catalyst | Can enhance reaction rate and selectivity. | Phase-transfer catalysts or palladium/Lewis acid co-catalytic systems can be explored. nih.gov |

By systematically optimizing these parameters, the synthetic pathway to this compound can be made more efficient, resulting in higher yields and a more sustainable process.

Chemical Reactivity and Transformational Pathways of 2 Allyloxy 6 Hydroxyacetophenone

Reactions Involving the Allyloxy Moiety

The allyloxy group, characterized by a vinyl group attached to an ether oxygen, is a site of significant reactivity. It can participate in various intramolecular and intermolecular reactions, leading to the formation of new cyclic and acyclic structures.

Intramolecular Cyclization Reactions (e.g., towards chroman-4-one derivatives)

The synthesis of chroman-4-one derivatives from precursors containing an allyloxy group ortho to a carbonyl function is a well-established transformation. While direct studies on the intramolecular cyclization of 2'-(Allyloxy)-6'-hydroxyacetophenone are not extensively documented, the reactivity of analogous compounds, such as 2-(allyloxy)arylaldehydes, provides insight into potential pathways. These related compounds undergo radical cascade cyclization to yield various substituted chroman-4-ones. This type of reaction is typically initiated by the generation of a radical which then attacks the double bond of the allyl group, leading to the formation of a five- or six-membered ring.

However, the specific substitution pattern on the aromatic ring and the nature of the carbonyl group (aldehyde vs. ketone) can significantly influence the reaction outcome. For instance, thermal treatment of a closely related compound, 2′,4′-bis(allyloxy)-6′-hydroxyacetophenone, has been shown to favor Claisen rearrangement over direct cyclization. This suggests that the electronic and steric environment around the reactive sites plays a crucial role in determining the preferred reaction pathway.

Claisen Rearrangement Studies of Allyl Phenyl Ethers

The Claisen rearrangement is a powerful uchicago.eduuchicago.edu-sigmatropic rearrangement that occurs in allyl phenyl ethers upon heating, leading to the formation of ortho-allyl phenols. organic-chemistry.org This reaction is a classic method for carbon-carbon bond formation. In the context of this compound, the allyloxy group is positioned ortho to the acetyl group, making it a prime candidate for this transformation.

Studies on the thermal rearrangement of the related 2′,4′-bis(allyloxy)-6′-hydroxyacetophenone demonstrate the feasibility of this pathway. When heated in refluxing N-methylpiperazine, this compound undergoes a Claisen rearrangement to yield 3′-allyl-4′-allyloxy-2′,6′-dihydroxyacetophenone. Changing the solvent to refluxing NN-diethylaniline leads to a double Claisen rearrangement, affording 3′,5′-diallyl-2′,4′,6′-trihydroxyacetophenone. organic-chemistry.org These findings strongly suggest that this compound would undergo a similar rearrangement to produce 3'-allyl-2',6'-dihydroxyacetophenone.

Table 1: Products of Thermal Rearrangement of 2′,4′-bis(allyloxy)-6′-hydroxyacetophenone

| Starting Material | Solvent | Product(s) |

|---|---|---|

| 2′,4′-bis(allyloxy)-6′-hydroxyacetophenone | N-methylpiperazine | 3′-allyl-4′-allyloxy-2′,6′-dihydroxyacetophenone |

This table is based on data from a study on a closely related compound and illustrates the expected reactivity.

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Olefin metathesis is a versatile reaction that allows for the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those containing ruthenium (Grubbs' catalysts) or molybdenum. While specific applications of olefin metathesis on this compound are not reported in the literature, the presence of the terminal alkene in the allyloxy group makes it a potential substrate for such transformations.

For instance, if a second alkenyl chain were introduced elsewhere in the molecule, ring-closing metathesis (RCM) could be employed to construct a new cyclic structure. Cross-metathesis with other olefins is also a theoretical possibility, which would lead to the elongation or functionalization of the allyl side chain. The success of such reactions would depend on the compatibility of the catalyst with the phenolic hydroxyl and acetyl groups present in the molecule.

Hydrofunctionalization and Oxidative Cleavage

The double bond of the allyloxy group is susceptible to a variety of addition reactions, collectively known as hydrofunctionalization. These reactions involve the addition of an H-X molecule across the double bond and could include hydroboration-oxidation to yield an alcohol, or hydrohalogenation to introduce a halide.

Furthermore, the alkene can undergo oxidative cleavage, for example, through ozonolysis or treatment with strong oxidizing agents like potassium permanganate. This would break the carbon-carbon double bond and lead to the formation of an aldehyde or a carboxylic acid, depending on the reaction conditions. These transformations would provide a route to further functionalize the molecule at the original site of the allyl group.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive center in this compound, enabling a range of derivatization reactions.

Esterification and Etherification Reactions

The acidic proton of the phenolic hydroxyl group can be readily replaced through esterification or etherification reactions. Esterification can be achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base. This would result in the formation of a phenyl ester derivative.

Etherification, on the other hand, involves the reaction of the corresponding phenoxide (formed by treating the phenol (B47542) with a base) with an alkyl halide. This would yield a new ether linkage at the 6'-position. Such reactions would modify the electronic properties of the aromatic ring and could be used as a protecting group strategy in multi-step syntheses.

Table 2: Potential Derivatives of this compound via Phenolic Hydroxyl Group Transformation

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Esterification | Acetyl chloride | 2'-(Allyloxy)-6'-(acetyloxy)acetophenone |

This table illustrates hypothetical products based on standard organic reactions.

O-Glycosylation Studies

O-glycosylation is a crucial reaction, both biochemically and synthetically, involving the attachment of a sugar moiety to a hydroxyl group, forming a glycosidic bond. In the case of this compound, the phenolic hydroxyl group at the 6'-position is a potential site for such a transformation. This process is a common post-translational modification of proteins in eukaryotic systems where oligosaccharides are linked to the hydroxyl group of serine or threonine residues.

While specific studies detailing the O-glycosylation of this compound are not extensively documented in readily available literature, the fundamental reactivity of its phenolic hydroxyl group makes it a candidate for this reaction. Generally, O-glycosylation can modulate the biological activity, solubility, and stability of molecules. In synthetic chemistry, glycosylation of phenolic compounds is a well-established field, often employed to create derivatives with altered pharmacological profiles. The reaction typically involves activating a sugar derivative (the glycosyl donor) and reacting it with the alcohol (the glycosyl acceptor) under the influence of a promoter. Given the estimated importance of O-glycosylation in over 80% of secreted proteins, the study of this modification on smaller bioactive molecules like hydroxyacetophenone derivatives remains an area of interest.

Oxidation and Redox Chemistry

The term redox reaction refers to the coupled processes of oxidation (loss of electrons) and reduction (gain of electrons). This compound possesses several sites susceptible to oxidative or reductive transformations.

Key reactive sites for oxidation include:

The Allyl Group: The carbon-carbon double bond in the allyl group can undergo various oxidation reactions. Strong oxidants can cleave the double bond, while milder reagents like peroxy acids can lead to epoxidation, forming an oxirane ring. The allylic position is also susceptible to oxidation.

The Phenolic Hydroxyl Group: Phenols are readily oxidized. Oxidative coupling of phenols, often catalyzed by transition metal complexes, can form C-C or C-O bonds, leading to dimerization or polymerization. wikipedia.org Depending on the oxidant and reaction conditions, the aromatic ring can be oxidized to a quinone.

The Acetyl Group: The benzylic carbon of the acetyl group is a potential site for oxidation. Strong oxidizing agents like chromic acid or potassium permanganate can oxidize alkyl side chains on an aromatic ring to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org

Benzylic and allylic ethers can be oxidized by reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which can lead to the corresponding aldehydes or ketones and alcohols. cdnsciencepub.com This indicates that the ether linkage itself can be a point of reactivity under specific oxidative conditions.

Reactivity of the Acetyl Group

The acetyl group is a key center for reactivity, with its carbonyl carbon being electrophilic and the adjacent methyl protons being weakly acidic. This allows for a variety of important chemical transformations.

The carbonyl group of the acetyl moiety can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. Biocatalytic methods, using (R)- and (S)-alcohol dehydrogenases, have been employed for the direct enantioselective reduction of unprotected hydroxyacetophenones. researchgate.net

Furthermore, a more comprehensive reduction known as hydrodeoxygenation can convert the acetyl group directly into an ethyl group. This has been achieved with high selectivity using bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (FeRu@SILP) as a catalyst. researchgate.net This pathway opens a route to valuable substituted ethylphenols from hydroxyacetophenone derivatives. researchgate.net

The acetyl group's α-protons are acidic enough to be removed by a base, forming an enolate. This enolate can then act as a nucleophile in condensation reactions. The most significant of these is the Claisen-Schmidt condensation, a reaction between an acetophenone (B1666503) and an aromatic aldehyde in the presence of an acid or base catalyst to form a chalcone (B49325) (1,3-diaryl-2-propen-1-one). oneonta.edu from the initial search, researchgate.net from the initial search, researchgate.net from the initial search, researchgate.net from the initial search, cdnsciencepub.com from the initial search

Chalcones are important precursors for the synthesis of flavonoids and are of significant interest due to their wide range of biological activities. The reaction of this compound with various substituted benzaldehydes under basic conditions (e.g., NaOH or KOH in ethanol) efficiently yields the corresponding chalcone derivatives. For example, the sonochemically assisted synthesis of (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one from the parent acetophenone and benzaldehyde (B42025) proceeds in high yield. oneonta.edu from the initial search

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Ref. |

| This compound | Benzaldehyde | NaOH, ethanol, ultrasound (30–35 °C, 3 h) | (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one | 90% | oneonta.edu from the initial search |

| This compound | 4-Methoxybenzaldehyde | NaOH, ethanol, ultrasound (30–35 °C, 3 h) | (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-(4-methoxyphenyl)prop-2-en-1-one | 85% | oneonta.edu from the initial search |

| 2'-Hydroxyacetophenone (B8834) | Benzaldehyde | H-ZSM-5, Mg-ZSM-5, or Ba-ZSM-5 (140°C) | 2'-Hydroxychalcone (B22705) | ~20-30% | chemicalbook.com from the initial search |

The carbonyl carbon of the acetyl group is electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (or imines) and with hydrazine or its derivatives to form hydrazones. These reactions are typically reversible and acid-catalyzed.

While specific examples utilizing this compound are not prevalent, the reactivity of the closely related 2-hydroxyacetophenone (B1195853) is well-established and serves as an excellent model. 2-Hydroxyacetophenone reacts with various chiral diamines, such as 1,2-diaminocyclohexane, upon refluxing in an appropriate solvent like ethanol or toluene to yield the corresponding Schiff-base ligands. cleanchemlab.com from the initial search Similarly, condensation with hydrazine produces the corresponding hydrazone. hmdb.ca from the initial search These reactions demonstrate the general pathway for converting the acetyl group into C=N functionalities, which are important in coordination chemistry and for the synthesis of various heterocyclic compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction type for aromatic compounds. wikipedia.org The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the ring.

The directing effects of the substituents are as follows:

-OH (hydroxyl) group: A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance. oneonta.edu

-O-Allyl (allyloxy) group: A moderately activating, ortho-, para-director, also donating electron density through resonance. oneonta.edu

-COCH3 (acetyl) group: A deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects. oneonta.eduualberta.ca

In this compound, the available positions for substitution are C-3', C-4', and C-5'. The powerful ortho-, para-directing hydroxyl and allyloxy groups strongly activate the ring towards electrophilic attack. The 6'-OH group directs incoming electrophiles to the 5'- (ortho) and 3'- (para) positions. The 2'-allyloxy group directs to the 3'- (ortho) and 5'- (para) positions. The 1'-acetyl group directs to the 3'- and 5'-positions (meta). Consequently, all three groups synergistically direct incoming electrophiles to the 3' and 5' positions, making these sites highly susceptible to substitution.

Studies on the parent compound, 2-hydroxyacetophenone, confirm this reactivity. Nitration with nitric and sulfuric acid leads to substitution at the position para to the hydroxyl group, yielding 5-nitro-2-hydroxyacetophenone. researchgate.net A patented method describes a one-pot reaction involving sulfonation to block the para position, followed by nitration at the 3-position and subsequent hydrolysis of the sulfonic acid group to prepare 2-hydroxy-3-nitroacetophenone. google.com Similarly, bromination of o-hydroxyacetophenone using various reagents leads exclusively to nuclear bromination at the positions activated by the hydroxyl group. cbijournal.com

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is less common and generally requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. The ring of this compound is electron-rich due to the hydroxyl and allyloxy groups and lacks a suitable leaving group, making it unreactive towards nucleophilic aromatic substitution under normal conditions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of 2'-(Allyloxy)-6'-hydroxyacetophenone can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, acetyl, and allyloxy protons.

The protons of the aromatic ring typically appear in the downfield region, influenced by the electron-withdrawing nature of the acetyl group and the electron-donating effects of the hydroxyl and allyloxy substituents. The acetyl methyl protons are anticipated to resonate as a sharp singlet further upfield. The allyloxy group introduces a more complex set of signals: a doublet for the methylene (B1212753) group attached to the oxygen, a multiplet for the methine proton, and two distinct signals for the terminal vinyl protons. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl Protons (-COCH₃) | 2.0 - 2.5 | Singlet |

| Allyloxy (-OCH₂CH=CH₂) | 4.5 - 4.7 | Doublet |

| Allyloxy (-OCH₂CH=CH₂) | 5.9 - 6.1 | Multiplet |

| Allyloxy (-OCH₂CH=CH₂) | 5.2 - 5.5 | Multiplet |

| Aromatic Protons (Ar-H) | 6.5 - 7.8 | Multiplet |

| Hydroxyl Proton (-OH) | 10.0 - 13.0 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbonyl carbon of the acetyl group is expected to be the most downfield signal due to its significant deshielding. The aromatic carbons will resonate in the mid-range of the spectrum, with their specific chemical shifts influenced by the attached substituents. The carbons of the allyloxy group will appear in the upfield region, with the methylene carbon attached to the oxygen being more downfield than the vinyl carbons. The methyl carbon of the acetyl group will be one of the most upfield signals.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 195 - 205 |

| Aromatic Carbons (C-O) | 155 - 165 |

| Aromatic Carbons (C-H) | 100 - 135 |

| Allyloxy Carbon (-OCH₂) | 65 - 75 |

| Allyloxy Carbon (=CH) | 130 - 135 |

| Allyloxy Carbon (=CH₂) | 115 - 120 |

| Acetyl Carbon (-CH₃) | 25 - 35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled protons of the aromatic ring and within the allyl group, helping to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC. For instance, it would show correlations from the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon, and from the allyloxy methylene protons to the aromatic carbon they are attached to.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the functional groups present.

For this compound, the FTIR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1620-1680 cm⁻¹ is characteristic of the C=O stretching of the ketone. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and phenol (B47542) functionalities are expected in the 1000-1300 cm⁻¹ range. The presence of the allyl group will be indicated by C=C stretching around 1640-1680 cm⁻¹ and C-H stretching of the vinyl group above 3000 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1620 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C=C Stretch (Allyl) | 1640 - 1680 | Medium |

| C-O Stretch (Ether & Phenol) | 1000 - 1300 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₁₁H₁₂O₃. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Based on its molecular formula, the calculated exact mass provides a precise target for HRMS analysis, allowing for unambiguous identification in complex mixtures.

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₁H₁₂O₃ | 192.07864 |

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected precursor ion, offering valuable insights into its chemical structure. While specific experimental fragmentation data for this compound is not widely published, a plausible pathway can be proposed based on the known fragmentation behavior of related functional groups such as acetophenones, phenyl ethers, and allyl groups.

Upon ionization, typically by electron impact (EI), the molecular ion [M]⁺• is formed at m/z 192. Subsequent fragmentation would likely proceed through several key pathways:

Loss of the Allyl Radical: A primary fragmentation event involves the cleavage of the ether bond, leading to the loss of an allyl radical (•C₃H₅). This results in a prominent fragment ion at m/z 151.

Loss of a Methyl Radical: Cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage) results in the loss of a methyl radical (•CH₃), producing an acylium ion at m/z 177.

Loss of Acetyl Group: The entire acetyl group can be lost, leading to a fragment corresponding to the allyloxyphenol cation.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, involving the transfer of a gamma-hydrogen from the allyl group to the carbonyl oxygen, could lead to the elimination of a neutral propene molecule (C₃H₄), generating a radical cation at m/z 152.

These proposed pathways are summarized in the table below.

| m/z | Proposed Fragment | Description of Loss |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺• | Molecular Ion [M]⁺• |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical |

| 152 | [M - C₃H₄]⁺• | Loss of propene via McLafferty rearrangement |

| 151 | [M - C₃H₅]⁺ | Loss of an allyl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted acetophenone (B1666503) system, where the benzene (B151609) ring is conjugated with the carbonyl group.

This conjugated system gives rise to two primary types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the aromatic ring and carbonyl group, these transitions are expected to result in strong absorption bands. For substituted acetophenones, these typically appear in the range of 240-280 nm.

n → π* Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are lower in energy but are "forbidden" by symmetry rules, resulting in a much weaker absorption band at a longer wavelength, typically above 300 nm for acetophenone derivatives.

The presence of the hydroxyl and allyloxy substituents on the benzene ring acts to modify the energy levels of the molecular orbitals. As auxochromes, they can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted acetophenone.

| Transition Type | Orbital Change | Expected λmax Region | Expected Intensity |

|---|---|---|---|

| π → π | π bonding → π antibonding | ~240-280 nm | High |

| n → π | n non-bonding → π antibonding | ~300-340 nm | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsion angles, as well as revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing.

A search of the available scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation and crystal packing is not available at this time. Analysis of structurally similar o-hydroxyacetophenone derivatives often reveals strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen, which would be expected in this molecule as well.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules. These methods, grounded in quantum mechanics, can determine the optimized geometry, electronic structure, and other key characteristics of 2'-(Allyloxy)-6'-hydroxyacetophenone.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement. The presence of the allyloxy and hydroxyl groups on the aromatic ring, along with the acetophenone (B1666503) moiety, leads to specific intramolecular interactions that influence the final geometry. The planarity of the benzene (B151609) ring and the orientation of the substituents are key aspects that are precisely described by DFT.

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and obtaining precise data on the electronic energy and structure of this compound. These high-level calculations can be particularly useful for refining the understanding of subtle electronic effects and for validating the results obtained from DFT methods. For instance, a study on 2'-hydroxyacetophenone (B8834) utilized both DFT and MP2 methods to refine its structural parameters. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and allyloxy groups, which act as electron-donating groups. The LUMO, on the other hand, is expected to be centered on the electron-withdrawing acetophenone group. The energy of these orbitals and their gap can be calculated using DFT. For a related compound, 2-hydroxyacetophenone (B1195853) methanesulfonylhydrazone, the HOMO-LUMO gap was calculated to be 4.65 eV using the B3LYP/6-311++G(d,p) level of theory. wseas.comresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.60 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the interactions between orbitals within a molecule, providing insights into hybridization, charge distribution, and intramolecular bonding. For this compound, NBO analysis can elucidate the nature of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetophenone group.

This analysis can quantify the stabilization energy associated with this hydrogen bond, which arises from the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl group's O-H bond. NBO analysis also provides information about charge transfer between different parts of the molecule, which can further explain its electronic properties and reactivity. The delocalization of electron density from the lone pairs of the oxygen atoms to the aromatic ring can also be quantified. orientjchem.org

Reactivity Descriptors and Indices

Based on the energies of the frontier molecular orbitals, various global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These indices, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO.

| Reactivity Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.925 |

| Chemical Hardness (η) | 2.325 |

| Chemical Softness (S) | 0.430 |

| Electrophilicity Index (ω) | 3.316 |

These computational investigations provide a detailed understanding of the chemical and electronic nature of this compound, which is essential for predicting its behavior in various chemical environments and for designing new applications.

Global Reactivity Indices

Key global reactivity indices include:

Chemical Potential (μ): This index measures the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness indicates the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are generally harder and less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), softness measures the polarizability of a molecule. Softer molecules are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a better electron acceptor.

Nucleophilicity Index (N): This index measures the electron-donating ability of a molecule. While various scales exist, it is often referenced against a standard molecule like tetracyanoethylene (B109619) (TCE). For instance, a study on 2-hydroxyacetophenone found its nucleophilicity index (N = 2.8055 eV) to be higher than that of benzaldehyde (B42025) (N = 2.0188 eV), characterizing 2-hydroxyacetophenone as the nucleophile in their reaction. chemrevlett.com

The following interactive table presents hypothetical global reactivity indices for this compound, based on values typically observed for similar phenolic compounds.

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.0 to -5.0 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 | Indicates chemical stability |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.75 to -2.75 | Electron donating/escaping tendency |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.5 | Resistance to change in electron distribution |

| Global Softness | S | 1/η | 0.4 to 0.5 | Measure of molecular polarizability and reactivity |

| Electrophilicity Index | ω | μ²/2η | 1.5 to 2.7 | Electron-accepting capability |

| Nucleophilicity Index | N | EHOMO - EHOMO(TCE) | ~2.8 | Electron-donating capability |

Local Reactivity Descriptors (e.g., Fukui Functions)

While global indices describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. The most common local descriptors are the Fukui functions, which indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

f+(r): The Fukui function for nucleophilic attack (attack by a nucleophile), indicating sites where an electron is added.

f-(r): The Fukui function for electrophilic attack (attack by an electrophile), indicating sites where an electron is removed.

f0(r): The Fukui function for radical attack.

These functions are calculated by analyzing the electron density of the molecule in its neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states. For this compound, one would expect the oxygen atoms of the hydroxyl and carbonyl groups to be likely sites for electrophilic attack, while certain carbon atoms in the aromatic ring and the allyl group might be susceptible to nucleophilic attack. Visualizing these functions as color-mapped isosurfaces on the molecular structure provides an intuitive understanding of reactive sites.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution by mapping the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, due to the high electronegativity of oxygen. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential (blue), making it a potential site for nucleophilic interaction. The aromatic ring would display a complex potential distribution influenced by the substituents. Such maps are invaluable for understanding intermolecular interactions, including hydrogen bonding.

Conformational Analysis and Potential Energy Surfaces

The presence of flexible groups, such as the acetyl and allyloxy side chains in this compound, means the molecule can exist in various conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for rotation between them.

This is typically done by systematically rotating specific dihedral angles and calculating the potential energy at each step, generating a potential energy surface (PES). For instance, studies on the related 2'-hydroxyacetophenone have shown that the most stable conformer is characterized by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. nih.gov For this compound, the analysis would be more complex, involving rotations around the C-O bonds of the allyloxy group and the C-C bond of the acetyl group. Identifying the global minimum on the PES is crucial as it represents the most populated conformation and is generally the one used for calculating other molecular properties.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR and IR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, which serves as a powerful tool for structure elucidation and confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes (stretching, bending, etc.) of the chemical bonds. Comparing the calculated frequencies with experimental data can help in assigning the observed IR bands. For this compound, key vibrational modes would include the O-H stretch, C=O stretch, C-O-C stretches of the ether and ester groups, and various C-H and C=C vibrations of the aromatic ring and allyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). A study on 2-hydroxyacetophenone methanesulfonylhydrazone demonstrated good agreement between theoretical and experimental NMR values, validating the computational approach. wseas.com

The table below shows hypothetical, yet representative, calculated ¹³C NMR chemical shifts for this compound.

| Atom | Hypothetical Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm) |

|---|---|---|

| C=O | 204.5 | 200-205 |

| C-OH (C6') | 162.0 | 160-165 |

| C-O-Allyl (C2') | 158.0 | 155-160 |

| -O-CH₂- | 69.0 | 68-72 |

| -CH=CH₂ | 118.0 | 117-120 |

| -CH=CH₂ | 132.5 | 130-135 |

| -C(O)-CH₃ | 26.0 | 25-30 |

| Aromatic C | 110-135 | 110-135 |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β). The first hyperpolarizability (β₀) is a key indicator of a molecule's NLO activity.

Molecules with large β₀ values typically possess a significant degree of intramolecular charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the hydroxyl and allyloxy groups act as electron donors, while the acetyl group is an electron acceptor, all connected through the phenyl ring. This architecture suggests potential NLO activity. A computational study on 2-hydroxyacetophenone methanesulfonylhydrazone, for example, found its first static hyperpolarizability to be significantly larger than that of the standard NLO material urea, indicating its promise as an NLO material. wseas.com Similar calculations for this compound would provide valuable insights into its potential for NLO applications.

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Flavonoid and Chalcone (B49325) Synthesis

2'-(Allyloxy)-6'-hydroxyacetophenone is a key building block in the synthesis of chalcones, which are important intermediates in the biosynthetic pathway of flavonoids. nih.gov Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. nih.gov The synthesis of these compounds often utilizes the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. innovareacademics.inrasayanjournal.co.in

In a specific application, this compound can be reacted with benzaldehyde (B42025) under basic conditions to yield (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one. mdpi.com Research employing sonochemical methods has demonstrated that this reaction can proceed with high efficiency. For instance, the synthesis of this specific chalcone was achieved in a 90% yield. mdpi.com The resulting chalcone serves as a direct precursor to flavones, which can be formed through subsequent cyclization reactions. innovareacademics.inresearchgate.netscite.ai The presence of the allyloxy group offers a site for further chemical modification, allowing for the creation of a diverse library of flavonoid derivatives.

Below is a table detailing the product characteristics from a representative synthesis:

| Product Name | Yield | Melting Point (°C) | Appearance | Molecular Formula |

|---|---|---|---|---|

| (2E)-1-[2-(Allyloxy)-6-hydroxyphenyl]-3-phenylprop-2-en-1-one | 90% mdpi.com | 78.5 mdpi.com | Solid dark yellow mdpi.com | C₁₈H₁₆O₃ mdpi.com |

Building Block for Chroman and Related Heterocyclic Systems

The allyloxy-aryl motif present in this compound makes it a suitable precursor for the synthesis of chroman and its derivatives. Chromans are heterocyclic compounds that form the core structure of various biologically active molecules, including tocopherols (B72186) (Vitamin E). While direct synthesis from the acetophenone is one possible route, a closely related transformation involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes. nih.gov

This analogous reaction demonstrates a powerful strategy where an alkoxycarbonyl radical, generated from the decarboxylation of oxalates in the presence of an initiator like (NH₄)₂S₂O₈, triggers a cascade annulation. nih.gov The process involves the addition of the radical to the aldehyde, followed by cyclization onto the allyl group to form the chroman ring system. nih.gov This methodology highlights the potential of the 2-(allyloxy)phenyl scaffold, including the one in this compound, as a building block for constructing complex heterocyclic systems under metal-free conditions. nih.gov

Role in Cascade and Multicomponent Reactions

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, are highly valued for their efficiency in building molecular complexity. researchgate.net The structure of this compound is well-suited for such processes. The radical cyclization to form chroman systems, as discussed previously, is a prime example of a cascade reaction initiated from a similar structural motif. nih.gov

Furthermore, the compound's functional groups open possibilities for its use in multicomponent reactions (MCRs). MCRs are convergent processes where three or more reactants combine in a single step to form a product containing substantial portions of all components. nih.gov The ketone functionality of this compound could, for example, participate in imine-initiated MCRs such as the Povarov reaction to generate complex heterocyclic scaffolds. nih.gov The combination of the ketone, phenol (B47542), and reactive allyl group within one molecule provides a platform for designing novel cascade and multicomponent reactions to rapidly assemble diverse and complex molecular architectures.

Development of Ligands for Coordination Chemistry

The 2'-hydroxyacetophenone (B8834) framework is a well-established platform for designing ligands for coordination chemistry. The hydroxyl and carbonyl groups can form a stable six-membered chelate ring with a metal ion. Derivatives of 2'-hydroxyacetophenone are commonly used to synthesize Schiff base ligands through condensation with various primary amines. orientjchem.org These Schiff bases, which are often multidentate, can coordinate with a wide range of transition metals, including copper, nickel, cobalt, and zinc, to form stable metal complexes. orientjchem.orgresearchgate.net

For instance, Schiff bases derived from 2-hydroxyacetophenone (B1195853) and diamines have been shown to form complexes with varied stoichiometries and coordination geometries, such as square-planar or octahedral. researchgate.netresearchgate.net The resulting metal complexes have been investigated for various applications, including their catalytic and biological activities. researchgate.net While specific studies on ligands derived directly from this compound are less common, the underlying scaffold ensures its potential for creating novel ligands where the allyloxy group can be retained for further reactivity or to modulate the electronic properties of the resulting metal complex.

The following table presents examples of metal complexes formed with ligands derived from the general o-hydroxyacetophenone scaffold.

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | o-hydroxyacetophenone-2-thiophenoyl hydrazone | Octahedral | researchgate.net |

| Cu(II) | Schiff base with N(4)-methyl-4-phenylthiosemicarbazone | Not Specified | orientjchem.org |

| Co(II), Ni(II) | Schiff base with Tryptamine | Not Specified | orientjchem.org |

| Ru(III) | Schiff base with ethylenediamine | Not Specified | orientjchem.org |

Potential in Functional Materials Design

The chemical structure of this compound contains several features that suggest its potential as a monomer or building block in the design of functional materials. The most prominent feature is the terminal allyl group, which is capable of undergoing polymerization through various mechanisms, including free-radical, cationic, or metathesis polymerization. This allows for the incorporation of the hydroxyacetophenone moiety as a pendant group on a polymer backbone.

The presence of the phenolic hydroxyl and ketone groups offers additional sites for chemical modification or interaction. The hydroxyl group can be used as a nucleophile in condensation polymerizations to form polyesters or polycarbonates. Furthermore, the aromatic rings and the conjugated carbonyl system can impart desirable thermal, mechanical, and photophysical properties to the resulting materials. These properties could be exploited in the development of specialized polymers, resins, or composite materials with tailored characteristics.

Mechanistic Elucidation of Key Chemical Transformations

Reaction Pathway Analysis and Transition State Characterization

The analysis of reaction pathways involves mapping the energetic landscape that connects reactants, transition states, intermediates, and products. A key transformation of interest for molecules containing an allyloxy-aryl ether linkage is the Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement. For 2'-(Allyloxy)-6'-hydroxyacetophenone, this would involve the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring these pathways. Calculations can identify the minimum energy path and characterize the geometry and energy of the transition state. For a related intramolecular Diels-Alder reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one, computational studies using the M05-2X functional with a cc-pVTZ basis set were employed to analyze the potential energy surface and elucidate the bond-forming and bond-breaking processes. mdpi.com A similar approach can be applied to the Claisen rearrangement of this compound to determine the concerted or stepwise nature of the reaction.

The transition state for the Claisen rearrangement is typically characterized by a six-membered ring structure where the allyl group is partially bonded to both the oxygen and the carbon atoms. Spectroscopic techniques, while challenging for directly observing transition states due to their fleeting nature, can sometimes provide indirect evidence. For instance, kinetic isotope effect studies can probe the nature of bonding at the transition state.

Kinetic and Thermodynamic Studies of Reactions

Kinetic studies measure the rate of a reaction and provide valuable information about the reaction mechanism, particularly the rate-determining step. For transformations involving this compound, such as its condensation with aldehydes to form chalcones, kinetic experiments can elucidate the role of catalysts and reaction conditions. researchgate.net

In a study on the reaction of 2'-hydroxyacetophenone (B8834) with benzaldehyde (B42025) over zeolite catalysts, the conversion of the acetophenone (B1666503) derivative was monitored over time to determine the reaction rate. researchgate.net The influence of temperature on the reaction rate allows for the determination of the activation energy (Ea) using the Arrhenius equation, providing insight into the energy barrier of the reaction. pnnl.gov

| Kinetic and Thermodynamic Parameters for a Related Reaction | |

| Parameter | Value |

| Activation Gibbs Free Energy (ΔG‡) | 12.0 kcal/mol |

| Reaction Gibbs Free Energy (ΔG) | 40.1 kcal/mol |

| Data from a computational study on the intramolecular Diels-Alder reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one. |

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. Their identification and characterization are pivotal for confirming a proposed reaction mechanism. In the synthesis of flavanones from 2'-hydroxyacetophenone and benzaldehyde, the corresponding 2'-hydroxychalcone (B22705) is a key reaction intermediate. researchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in identifying these transient species. In some cases, intermediates can be isolated if they are sufficiently stable. For example, in the synthesis of Schiff-base ligands from 2-hydroxyacetophenone (B1195853), the condensation products can be isolated and characterized. mdpi.com The presence of a strong C=N stretching band in the IR spectrum and the absence of N-H stretching bands confirm the formation of the imine intermediate. mdpi.com

In photochemical reactions, transient absorption spectroscopy can be used to detect and characterize short-lived intermediates like excited states or radicals. For instance, 2-hydroxyacetophenone has been shown to undergo excited-state intramolecular proton transfer (ESIPT) to form a keto tautomer as a transient species. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, complementing experimental studies. nih.gov Quantum chemical methods, such as DFT and ab initio calculations, can provide detailed information about the electronic structure and energetics of reactants, intermediates, transition states, and products. researchgate.net

Bonding Evolution Theory (BET) is a computational approach that analyzes the evolution of chemical bonds along a reaction coordinate. mdpi.com By examining the topology of the Electron Localization Function (ELF), BET can pinpoint where and how bonds are broken and formed during a chemical reaction. mdpi.com This method was successfully applied to understand the mechanism of the intramolecular Diels-Alder reaction of an allyloxy-containing compound, revealing the sequence of bond formation and cleavage. mdpi.com

Molecular dynamics simulations can also provide insights into the role of the solvent and the dynamic behavior of the reacting molecules. For complex reaction networks, kinetic modeling using software like Cantera can simulate the time evolution of species concentrations based on a proposed reaction mechanism and calculated or estimated kinetic parameters. pnnl.gov These simulations can then be compared with experimental data to validate or refine the proposed mechanism. pnnl.gov

| Computational Method | Application in Mechanistic Elucidation |

| Density Functional Theory (DFT) | Calculation of reaction pathways, transition state geometries, and energies. |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. researchgate.net |

| Bonding Evolution Theory (BET) | Detailed analysis of bond-breaking and bond-forming processes along the reaction coordinate. mdpi.com |

| Kinetic Modeling (e.g., Cantera) | Simulation of complex reaction kinetics to validate proposed mechanisms. pnnl.gov |

Derivatization and Analog Development for Structure Reactivity Studies

Systematic Modification of the Allyloxy Group